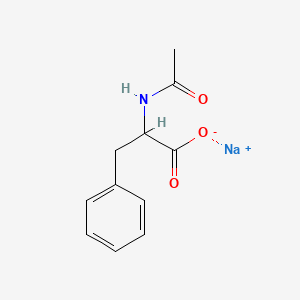

Afalanine sodium

Description

Properties

CAS No. |

74407-30-0 |

|---|---|

Molecular Formula |

C11H12NNaO3 |

Molecular Weight |

229.21 g/mol |

IUPAC Name |

sodium;2-acetamido-3-phenylpropanoate |

InChI |

InChI=1S/C11H13NO3.Na/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9;/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15);/q;+1/p-1 |

InChI Key |

RBMBEFVVHHNLAR-PPHPATTJSA-M |

SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)[O-].[Na+] |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[O-].[Na+] |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)[O-].[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Afalanine sodium; |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and Synthesis of Afalanine Sodium: A Technical Guide

Executive Summary

Afalanine sodium (Sodium N-acetyl-L-phenylalaninate) represents a critical intersection between endogenous metabolic biochemistry and therapeutic intervention. Chemically defined as the sodium salt of N-acetyl-L-phenylalanine, this compound has emerged from the study of amino acid derivatives to become a candidate of interest for its neuroactive properties—specifically antidepressant activity—and renal protective capabilities.

This guide provides a rigorous technical analysis of this compound, detailing its transition from a natural metabolite identified in endophytic fungi and mammalian urine to a synthesized pharmaceutical grade compound. We explore the causal chemistry behind its synthesis, its physicochemical validation, and the mechanistic pathways that underpin its therapeutic potential.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Before detailing the synthesis, we must establish the precise chemical target. This compound is the sodium salt form of Afalanine, chosen primarily to enhance aqueous solubility and bioavailability compared to the free acid.

| Parameter | Specification |

| Common Name | This compound |

| IUPAC Name | Sodium (2S)-2-acetamido-3-phenylpropanoate |

| CAS Registry (Salt) | 74407-30-0 |

| CAS Registry (Free Acid) | 2901-75-9 |

| Molecular Formula | C₁₁H₁₂NNaO₃ |

| Molecular Weight | 229.21 g/mol |

| Solubility | Highly soluble in water (>50 mg/mL); Soluble in DMSO |

| Appearance | White to off-white crystalline powder |

| Stereochemistry | L-isomer (S-configuration) is the bioactive standard |

The Discovery Arc: From Metabolite to Molecule

The discovery of Afalanine is not attributed to a single "eureka" moment but rather to the convergence of metabolomics and natural product isolation.

Natural Isolation

Originally identified as an endogenous metabolite, N-acetylphenylalanine was isolated from the endophytic fungus Curvularia sp., where it exhibited distinct biological activity. Unlike simple amino acids, the N-acetylated form showed enhanced stability against rapid metabolic degradation by aminopeptidases.

Pharmacological Repurposing

In mammalian systems, Afalanine was identified as a biomarker in phenylalanine metabolism. Research indicated that N-acetylation serves as a "capping" mechanism, allowing the molecule to bypass certain metabolic checkpoints.

-

Neuroactivity: Structurally similar to Solriamfetol (JZP-110), Afalanine modulates monoaminergic pathways. It acts as a precursor/modulator in the synthesis of catecholamines (dopamine, norepinephrine), exerting an antidepressant effect without the high abuse liability of direct stimulants.

-

Renal Protection: Studies have highlighted its utility in mitigating antibiotic-induced nephrotoxicity, likely through antioxidant pathways and the modulation of renal transport enzymes.

Synthesis of this compound

The synthesis of this compound follows a robust Schotten-Baumann acylation protocol. This method is preferred for its high yield, operational simplicity, and the ability to maintain the stereochemical integrity of the L-phenylalanine starting material.

Retrosynthetic Analysis

The target molecule is disconnected at the amide bond and the carboxylate salt.

-

Precursor A: L-Phenylalanine (Chiral pool source).

-

Reagent B: Acetic Anhydride (Acylating agent).

-

Reagent C: Sodium Hydroxide (Base for pH control and salt formation).

Experimental Protocol

Phase 1: Acetylation (Synthesis of N-Acetyl-L-Phenylalanine)

Principle: The amino group of L-phenylalanine acts as a nucleophile attacking the carbonyl carbon of acetic anhydride. The reaction requires basic conditions to keep the amine unprotonated (nucleophilic) and to neutralize the acetic acid by-product.

Reagents:

-

L-Phenylalanine: 16.5 g (100 mmol)

-

Acetic Anhydride: 12.0 mL (125 mmol)

-

Sodium Hydroxide (2M solution): 100 mL

-

Hydrochloric Acid (Concentrated): For precipitation

Step-by-Step Workflow:

-

Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve 16.5 g of L-Phenylalanine in 50 mL of 2M NaOH. Cool the solution to 0–5°C using an ice bath. Rationale: Low temperature prevents racemization and hydrolysis of the anhydride.

-

Acylation: Add 12.0 mL of Acetic Anhydride dropwise over 30 minutes while simultaneously adding 50 mL of 2M NaOH to maintain pH between 10–12. Critical Control: If pH drops below 9, the amine becomes protonated and unreactive.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 2 hours.

-

Acidification: Cool the reaction mixture back to 5°C. Slowly acidify with concentrated HCl to pH 1–2. The N-acetyl-L-phenylalanine will precipitate as a white solid.

-

Isolation: Filter the precipitate under vacuum. Wash the cake with ice-cold water (3 x 20 mL) to remove excess acid and salts.

-

Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

-

Expected Yield: ~18.5 g (90%)

-

Melting Point: 171–173°C

-

Phase 2: Salt Formation (Conversion to this compound)

Principle: Neutralization of the free carboxylic acid with a stoichiometric amount of sodium source to yield the water-soluble salt.

Reagents:

-

N-Acetyl-L-Phenylalanine (from Phase 1): 10.0 g (48.3 mmol)

-

Sodium Bicarbonate (NaHCO₃): 4.06 g (48.3 mmol)

-

Water (Deionized): 50 mL

-

Ethanol (Absolute): For crystallization

Step-by-Step Workflow:

-

Neutralization: Suspend 10.0 g of N-Acetyl-L-Phenylalanine in 50 mL of water. Slowly add 4.06 g of Sodium Bicarbonate. Stir until effervescence ceases and a clear solution is obtained. Rationale: NaHCO₃ is milder than NaOH, preventing hydrolysis of the amide bond.

-

Concentration: Evaporate the water under reduced pressure (Rotavap) at 40°C to obtain a viscous residue or wet solid.

-

Crystallization: Dissolve the residue in a minimum amount of hot ethanol (~20 mL). Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

-

Filtration: Collect the crystals via filtration. Wash with cold ethanol/ether (1:1).

-

Final Drying: Dry under high vacuum at 40°C.

Validation Parameters

Every batch must be validated against these criteria to ensure "Self-Validating" integrity:

-

¹H-NMR (D₂O): Confirm acetyl methyl singlet (~1.9 ppm) and aromatic protons (7.2–7.4 ppm). Absence of free phenylalanine peaks.

-

HPLC Purity: >99.5% (Reverse phase C18, Methanol/Water gradient).

-

Sodium Content: Flame photometry or titration (Theoretical: ~10.0%).

Mechanism of Action & Biological Pathway

Afalanine functions as a modified amino acid precursor.[1] Its N-acetyl group alters its pharmacokinetics, allowing it to utilize specific transport systems and resist immediate degradation.

Transport and Metabolism

-

Absorption: this compound is rapidly absorbed via the gut.

-

BBB Transport: It crosses the Blood-Brain Barrier primarily via the LAT1 (Large Neutral Amino Acid Transporter 1) . The acetylation increases lipophilicity relative to phenylalanine, potentially enhancing passive diffusion as well.

-

Deacetylation: Intracellular Aminoacylase I (ACY1) cleaves the acetyl group, releasing free L-Phenylalanine.

-

Neurotransmitter Synthesis: The released Phenylalanine is converted to L-Tyrosine by Phenylalanine Hydroxylase (PAH), which then feeds into the Catecholamine biosynthesis pathway (Dopamine → Norepinephrine).

Pathway Visualization

Figure 1: Pharmacokinetic pathway of this compound, illustrating transport across the BBB and metabolic conversion to active neurotransmitters.[2]

Synthesis Workflow Diagram

Figure 2: Step-by-step chemical synthesis workflow for this compound.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2000, N-Acetyl-L-phenylalanine (Afalanine). Retrieved from [Link]

-

FDA Global Substance Registration System (GSRS). this compound (UNII: 6Z92N83B5U). Retrieved from [Link]

-

World Health Organization (2015). International Nonproprietary Names (INN) for Pharmaceutical Substances: Executive Summary on Naming Conventions (Afalanine vs Solriamfetol). Retrieved from [Link]

Sources

A Technical Guide to the Therapeutic Potential of N-acetylphenylalanine Sodium: Targeting Inflammatory and Degenerative Pathways

Abstract

N-acetylphenylalanine (NAP), a derivative of the essential amino acid L-phenylalanine, is emerging as a molecule of significant therapeutic interest. While research directly on its sodium salt is nascent, compelling evidence from studies on its derivatives, particularly the glucosamine conjugate 2-(N-acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA), points towards a potent anti-inflammatory and chondroprotective profile. This technical guide synthesizes the current understanding of the molecular targets and mechanisms of action of N-acetylphenylalanine derivatives, with a primary focus on the inhibition of IκB kinase α (IKKα) within the NF-κB signaling cascade. We will provide a detailed exploration of this pathway in the context of osteoarthritis, outline comprehensive experimental protocols for its investigation, and discuss speculative but rationalized therapeutic avenues in neuroprotection and oncology. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of N-acetylphenylalanine sodium.

Introduction: The Therapeutic Promise of an Acetylated Amino Acid

N-acetylphenylalanine is a metabolite of L-phenylalanine, an essential aromatic amino acid.[1] Its primary role in biological systems has historically been viewed through the lens of metabolism, with elevated levels serving as a biomarker for conditions such as phenylketonuria.[2] However, recent investigations into N-acetylated amino acid derivatives have unveiled a more active pharmacological role.

The most robust evidence for the therapeutic potential of the N-acetylphenylalanine moiety comes from studies of its glucosamine derivative, NAPA. This compound has demonstrated significant efficacy in preclinical models of osteoarthritis, surpassing the effects of glucosamine alone.[3] The enhanced bioavailability and potent anti-inflammatory activity of NAPA are largely attributed to the N-acetylphenylalanine component.[3] This guide will, therefore, focus on the established mechanisms of NAPA to build a strong, evidence-based hypothesis for the therapeutic targets of N-acetylphenylalanine sodium.

Primary Therapeutic Target: IκB Kinase α (IKKα) in Osteoarthritis

The most well-documented therapeutic application of an N-acetylphenylalanine derivative is in the management of osteoarthritis (OA), a degenerative joint disease characterized by chronic inflammation, cartilage degradation, and synovitis.[3] The primary molecular target identified in this context is IκB kinase α (IKKα) , a key regulator of the NF-κB signaling pathway.[3][4]

Scientific Rationale: The Role of NF-κB in OA Pathogenesis

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of the inflammatory response.[5][6] In healthy chondrocytes and synoviocytes, NF-κB is sequestered in the cytoplasm in an inactive state. In OA, pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) trigger the activation of the IKK complex, which includes IKKα and IKKβ.[5] This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing NF-κB to translocate to the nucleus.

Once in the nucleus, NF-κB drives the transcription of a host of genes that perpetuate the disease state, including:

-

Pro-inflammatory Cytokines: IL-6, IL-8, and TNF-α, creating a positive feedback loop of inflammation.

-

Chemokines: Monocyte Chemoattractant Protein-1 (MCP-1), which attracts inflammatory cells to the joint.[3]

-

Matrix-Degrading Enzymes: A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5) and Matrix Metalloproteinases (MMPs) such as MMP-13, which are responsible for the breakdown of cartilage.[3][4]

By inhibiting IKKα, N-acetylphenylalanine derivatives can prevent the nuclear translocation of NF-κB, thereby suppressing the expression of these catabolic and inflammatory mediators.[3] This mechanism not only reduces inflammation but also protects the structural integrity of the cartilage, offering the potential for a disease-modifying effect in OA.[4]

Visualizing the Signaling Pathway

The following diagram illustrates the NF-κB signaling cascade in the context of osteoarthritis and the proposed site of action for N-acetylphenylalanine derivatives.

Caption: NF-κB Pathway in Osteoarthritis and IKKα Inhibition.

Experimental Protocols for Target Validation

The following protocols are designed to assess the efficacy of N-acetylphenylalanine sodium in modulating the IKKα/NF-κB pathway in an in vitro model of osteoarthritis.

This protocol establishes an in vitro environment that mimics the cellular crosstalk in an osteoarthritic joint.[3]

Objective: To evaluate the anti-inflammatory and chondroprotective effects of N-acetylphenylalanine sodium on primary human chondrocytes and synoviocytes stimulated with IL-1β.

Materials:

-

Primary Human Chondrocytes (from normal and OA donors)

-

Primary Human Synoviocytes

-

DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

Recombinant Human IL-1β

-

N-acetylphenylalanine sodium (test compound)

-

24-well cell culture plates

-

TRIzol reagent for RNA extraction

-

RIPA buffer for protein extraction

Methodology:

-

Cell Seeding: Seed primary human chondrocytes in the bottom of a 24-well plate at a density of 2 x 105 cells/well. In parallel, seed primary human synoviocytes on cell culture inserts (0.4 µm pore size) at a density of 5 x 104 cells/well. Culture for 24 hours in standard medium.

-

Co-culture Setup: After 24 hours, replace the medium and place the synoviocyte-seeded inserts into the wells containing the chondrocytes.

-

Inflammatory Stimulation: After another 24 hours, stimulate the co-cultures with 10 ng/mL of IL-1β to induce an inflammatory state.

-

Treatment: Concurrently with IL-1β stimulation, treat the cells with varying concentrations of N-acetylphenylalanine sodium (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle control (media only) and an IL-1β only control.

-

Incubation: Incubate the co-cultures for 48 hours.

-

Harvesting: After incubation, collect the conditioned media for protein analysis. Lyse the chondrocytes and synoviocytes separately using TRIzol for RNA analysis and RIPA buffer for protein analysis.

Objective: To quantify the effect of N-acetylphenylalanine sodium on the expression of key catabolic and inflammatory genes.

Methodology:

-

RNA Extraction: Extract total RNA from the lysed chondrocytes using TRIzol, following the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Perform quantitative real-time PCR using SYBR Green master mix and primers for target genes (ADAMTS5, MMP13, MCP1) and a housekeeping gene (GAPDH).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the IL-1β stimulated control.

Objective: To visually assess the inhibition of IKKα nuclear translocation by N-acetylphenylalanine sodium.[3]

Methodology:

-

Cell Culture: Culture chondrocytes on glass coverslips in a 24-well plate.

-

Stimulation and Treatment: Stimulate with IL-1β and treat with N-acetylphenylalanine sodium as described in section 2.3.1 for 1 hour.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining: Block with 5% BSA and then incubate with a primary antibody against IKKα overnight at 4°C. Follow with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the cells using a fluorescence microscope and quantify the nuclear vs. cytoplasmic fluorescence intensity of IKKα.

Expected Outcomes and Data Presentation

The following table summarizes the anticipated results from the described experiments, which would support the hypothesis that N-acetylphenylalanine sodium acts as an inhibitor of the IKKα/NF-κB pathway.

| Assay | Metric | Expected Outcome with N-acetylphenylalanine Sodium Treatment |

| qPCR | Relative mRNA Expression of ADAMTS5, MMP13, MCP1 | Dose-dependent decrease compared to IL-1β control. |

| ELISA (on conditioned media) | Protein concentration of MCP-1, MMP-13 | Dose-dependent decrease compared to IL-1β control. |

| Immunofluorescence | Nuclear/Cytoplasmic IKKα ratio | Significant decrease, indicating cytoplasmic retention of IKKα. |

Speculative Therapeutic Avenues

While the evidence for targeting IKKα in osteoarthritis is strong, the chemical nature of N-acetylphenylalanine suggests other potential therapeutic applications that warrant investigation.

Neuroprotection

Hypothetical Target: Oxidative stress pathways (e.g., Nrf2-ARE) and mitochondrial death pathways.

Scientific Rationale: Several N-acetylated compounds, most notably N-acetylcysteine (NAC), are potent antioxidants and have demonstrated neuroprotective effects.[7] N-acetylserotonin has also been shown to protect neurons by inhibiting mitochondrial and autophagic cell death pathways.[8] It is plausible that N-acetylphenylalanine sodium could share similar properties, protecting neuronal cells from oxidative stress-induced damage, which is a hallmark of many neurodegenerative diseases.

Caption: Workflow for Neuroprotective Efficacy Screening.

Oncology

Hypothetical Target: IKKα-mediated cell migration and invasion.

Scientific Rationale: The inhibition of IKKα has implications beyond inflammation. A derivative of N-acetylphenylalanine, NCPA, was found to inhibit the nuclear translocation of IKKα in osteosarcoma cells.[9] This led to the upregulation of the tumor suppressor Maspin and a reduction in cell migration and the expression of MMPs.[9] This suggests that N-acetylphenylalanine sodium could be investigated for its potential to reduce the metastatic potential of certain cancers. A transwell migration assay would be a suitable initial experiment to explore this hypothesis.

Conclusion and Future Directions

The available evidence strongly suggests that the N-acetylphenylalanine moiety is a potent inhibitor of the IKKα kinase, a key regulator of the pro-inflammatory NF-κB pathway. This mechanism provides a solid foundation for investigating N-acetylphenylalanine sodium as a disease-modifying therapeutic agent for osteoarthritis.

Future research should focus on:

-

Direct Validation: Conducting the outlined experimental protocols with N-acetylphenylalanine sodium to confirm its activity and determine its potency (e.g., IC50).

-

Pharmacokinetics and Safety: Establishing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of N-acetylphenylalanine sodium.

-

In Vivo Efficacy: Testing the compound in animal models of osteoarthritis, such as the destabilization of the medial meniscus (DMM) model, to confirm its chondroprotective and anti-inflammatory effects in a physiological setting.[4]

-

Exploratory Studies: Investigating the hypothesized neuroprotective and anti-metastatic properties in relevant in vitro and in vivo models.

References

-

The N-Acetyl Phenylalanine Glucosamine Derivative Attenuates the Inflammatory/Catabolic Environment in a Chondrocyte-Synoviocyte Co-Culture System. (2019). National Institutes of Health. [Link]

-

N-Acetyl-Serotonin Offers Neuroprotection through Inhibiting Mitochondrial Death Pathways and Autophagic Activation in Experimental Models of Ischemic Injury. (n.d.). ResearchGate. [Link]

-

The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

-

The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. (2022). Frontiers. [Link]

-

N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA. (2009). PubMed. [Link]

-

Alternative NF-κB pathway. (2021). YouTube. [Link]

-

Sodium aescinate provides neuroprotection in experimental traumatic brain injury via the Nrf2-ARE pathway. (n.d.). PubMed. [Link]

-

N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). (2023). MDPI. [Link]

-

Neuroprotection of N-benzyl Eicosapentaenamide in Neonatal Mice Following Hypoxic–Ischemic Brain Injury. (n.d.). MDPI. [Link]

-

Nf kb pathway cell signaling pathway animation. (2022). YouTube. [Link]

-

Investigating Natural Product Inhibitors of IKKα: Insights from Integrative In Silico and Experimental Validation. (2025). National Institutes of Health. [Link]

-

N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury. (2018). National Institutes of Health. [Link]

-

Comparison of Intra-articular Injection of Hyaluronic Acid and N-Acetyl Cysteine in the Treatment of Knee Osteoarthritis: A Pilot Study. (n.d.). National Institutes of Health. [Link]

-

Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). National Institutes of Health. [Link]

-

N-Acetyl-L-phenylalanine. (n.d.). PubChem. [Link]

-

N-Acetylphenylalanine sodium. (n.d.). PubChem. [Link]

-

Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action. (2018). PubMed. [Link]

-

Non-Canonical NF-kB Signaling Pathway | Mechanism and Function. (2018). YouTube. [Link]

-

Chondroprotective activity of N-acetyl phenylalanine glucosamine derivative on knee joint structure and inflammation in a murine model of osteoarthritis. (n.d.). PubMed. [Link]

-

The kinase IKKα inhibits activation of the transcription factor NF-κB by phosphorylating the regulatory molecule TAX1BP1. (n.d.). National Institutes of Health. [Link]

-

Emerging Natural-Product-Based Treatments for the Management of Osteoarthritis. (n.d.). National Institutes of Health. [Link]

-

Targeting IκB kinases for cancer therapy. (n.d.). National Institutes of Health. [Link]

-

Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers. (2017). PubMed. [Link]

-

Enhancing the Therapeutic Effect of 2-211At-astato-α-methyl-L-phenylalanine with Probenecid Loading. (2021). PubMed. [Link]

-

Arylamine N-acetyltransferases--from drug metabolism and pharmacogenetics to identification of novel targets for pharmacological intervention. (n.d.). PubMed. [Link]

Sources

- 1. N-Acetyl-L-phenylalanine | C11H13NO3 | CID 74839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Breakthrough in Osteoarthritis Research: Nav1.7 Sodium Channels Unveiled as Potential Game-Changer | Yale School of Medicine [medicine.yale.edu]

- 3. The N-Acetyl Phenylalanine Glucosamine Derivative Attenuates the Inflammatory/Catabolic Environment in a Chondrocyte-Synoviocyte Co-Culture System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chondroprotective activity of N-acetyl phenylalanine glucosamine derivative on knee joint structure and inflammation in a murine model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. youtube.com [youtube.com]

- 7. Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Targeting IκappaB kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical Guide to the Spectroscopic Analysis of Alafosfalin Sodium

Abstract

Alafosfalin sodium, a phosphonodipeptide antibiotic, presents a unique analytical challenge due to its composite structure, incorporating amino acid, peptide, and phosphonate functionalities. Its efficacy as an antibacterial agent hinges on its precise chemical structure, which enables active transport into bacterial cells and subsequent enzymatic cleavage to release the active inhibitor.[1] This guide provides an in-depth technical exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—essential for the unambiguous characterization of Alafosfalin sodium. This document is intended for researchers, scientists, and drug development professionals, offering a detailed narrative on experimental design, data interpretation, and the underlying scientific principles.

Introduction: The Molecular Blueprint of Alafosfalin Sodium

Alafosfalin, chemically known as L-alanyl-L-1-aminoethylphosphonic acid, is a phosphorus-containing analog of a peptide.[2][3] The sodium salt form enhances its stability and solubility. A comprehensive spectroscopic analysis is non-negotiable for verifying its chemical identity, purity, and stability, which are critical parameters in its pharmaceutical development.

Molecular Structure of Alafosfalin:

Caption: Structural representation of Alafosfalin sodium.

This guide will systematically dissect the application of NMR, IR, and MS to provide a holistic spectroscopic "fingerprint" of the Alafosfalin sodium molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Atomic Connectivity

NMR spectroscopy is the cornerstone for the structural elucidation of organic compounds in solution, providing unparalleled detail about the molecular framework.[4] For Alafosfalin sodium, a suite of NMR experiments including ¹H, ¹³C, and ³¹P NMR is required for a complete structural assignment.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides information on the chemical environment, connectivity, and stereochemistry of the hydrogen atoms in the molecule.

Experimental Protocol:

-

Sample Preparation: 5-10 mg of Alafosfalin sodium is dissolved in 0.6-0.7 mL of deuterium oxide (D₂O). D₂O is the solvent of choice due to the high polarity of the analyte and for exchanging labile protons (NH₂, OH), which simplifies the spectrum.

-

Instrumentation: A high-field NMR spectrometer (400 MHz or greater) is recommended to achieve optimal signal resolution.

-

Acquisition Parameters:

-

Pulse Program: A standard 30-degree pulse ('zg30').

-

Temperature: 298 K.

-

Number of Scans: 16 to 64 scans are typically sufficient.

-

Relaxation Delay: A delay of 1-2 seconds between scans is appropriate.

-

Referencing: The residual HDO peak at approximately 4.79 ppm is used as an internal reference.

-

Anticipated ¹H NMR Spectral Data and Interpretation:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| Alanine CH₃ | ~1.4-1.6 | Doublet (d) | JH-H ≈ 7 | 3H |

| Alanine α-CH | ~4.0-4.4 | Quartet (q) | JH-H ≈ 7 | 1H |

| Aminoethylphosphonate CH₃ | ~1.3-1.5 | Doublet of Doublets (dd) | JH-H ≈ 7, ³JP-H ≈ 15-18 | 3H |

| Aminoethylphosphonate α-CH | ~3.8-4.2 | Multiplet (m) | - | 1H |

-

Expertise & Experience: The choice of D₂O as a solvent is a deliberate strategy to simplify the spectrum by removing the broad signals from exchangeable protons, allowing for a clearer observation of the carbon-bound protons. The doublet of doublets for the phosphonate methyl group is a key diagnostic feature, confirming the presence of both H-H and H-P coupling.

¹³C NMR Spectroscopy

Carbon NMR provides a map of the carbon skeleton of the molecule.

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL D₂O) is necessary due to the low natural abundance of the ¹³C isotope.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program ('zgpg30') is used to simplify the spectrum to singlets for each unique carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Anticipated ¹³C NMR Spectral Data and Interpretation:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Diagnostic Features |

| Alanine C=O | ~175-178 | Amide carbonyl carbon. |

| Alanine α-C | ~50-55 | |

| Alanine CH₃ | ~16-20 | |

| Aminoethylphosphonate α-C | ~48-53 | Signal will be a doublet due to coupling with phosphorus (¹JP-C). |

| Aminoethylphosphonate CH₃ | ~18-22 | Signal will be a doublet due to coupling with phosphorus (²JP-C). |

-

Trustworthiness: The observation of distinct C-P coupling constants for the α-carbon and the methyl carbon of the aminoethylphosphonate moiety serves as an internal validation of the structural assignment.

³¹P NMR Spectroscopy

Phosphorus-31 NMR is a highly specific and sensitive technique for the direct observation of the phosphorus atom.

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment.

-

Referencing: An external standard of 85% H₃PO₄ is used (δ = 0 ppm).

-

Anticipated ³¹P NMR Spectrum:

A single resonance is expected in the proton-decoupled ³¹P NMR spectrum, typically in the range of 19-21 ppm .[5] The precise chemical shift is sensitive to the pH of the solution.

Caption: A generalized workflow for the NMR analysis of Alafosfalin sodium.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7]

Experimental Protocol:

-

Sample Preparation: The most convenient method is Attenuated Total Reflectance (ATR), where a small amount of the solid Alafosfalin sodium powder is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Anticipated IR Absorption Bands and Interpretation:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Associated Functional Group |

| N-H Stretch | 3200-3400 (broad) | Primary amine (NH₂) and secondary amide (N-H) |

| C-H Stretch | 2850-3000 | Aliphatic C-H bonds in methyl and methine groups |

| C=O Stretch (Amide I) | 1630-1680 (strong) | Amide carbonyl |

| N-H Bend (Amide II) | 1515-1570 | Amide N-H bending and C-N stretching |

| P=O Stretch | 1150-1250 (strong) | Phosphonate group |

| P-O Stretch | 950-1050 (strong) | Phosphonate group |

-

Authoritative Grounding: The presence of strong absorption bands corresponding to the amide I and II bands, in conjunction with the characteristic strong absorptions of the phosphonate group, provides a definitive IR fingerprint for the Alafosfalin structure.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. Electrospray ionization (ESI) is the method of choice for a polar and non-volatile molecule like Alafosfalin sodium.

Experimental Protocol:

-

Sample Preparation: A dilute solution (1-10 µg/mL) of Alafosfalin sodium is prepared in a solvent mixture such as 50:50 water:acetonitrile, often with a small amount of formic acid (0.1%) to promote ionization.

-

Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument equipped with an ESI source.

-

Acquisition Parameters:

-

Ionization Mode: Both positive and negative ESI modes should be employed for comprehensive analysis.

-

Mass Range: A scan range of m/z 50-500 is appropriate.

-

High-Resolution Measurement: HRMS provides an accurate mass measurement, which can be used to confirm the elemental composition.

-

Anticipated Mass Spectral Data and Interpretation:

-

Molecular Ion:

-

Tandem MS (MS/MS) Fragmentation: Fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways include the neutral loss of water, cleavage of the peptide bond, and fragmentation of the phosphonate group.

Caption: Predicted major fragmentation pathways for Alafosfalin in positive ion ESI-MS/MS.

Conclusion: A Synergistic Analytical Approach

The robust and unambiguous characterization of Alafosfalin sodium is achieved through the synergistic application of NMR, IR, and Mass Spectrometry. NMR spectroscopy provides the definitive structural framework, IR spectroscopy offers a rapid confirmation of the constituent functional groups, and high-resolution mass spectrometry validates the molecular formula and provides further structural insights through fragmentation analysis. Together, these techniques form a comprehensive analytical toolkit for ensuring the quality, purity, and identity of this important phosphonodipeptide antibiotic.

References

-

Atherton, F. R., Hall, M. J., Hassall, C. H., Lambert, R. W., & Ringrose, P. S. (1979). Phosphonopeptides as antibacterial agents: mechanism of action of alaphosphin. Antimicrobial agents and chemotherapy, 15(5), 696–705. [Link]

-

Gancarz, R., & Gąsiorowski, K. (2020). Phosphonopeptides containing free phosphonic groups: recent advances. RSC Advances, 10(45), 26955-26973. [Link]

-

Allen, J. G., Atherton, F. R., Hall, M. J., Hassall, C. H., Holmes, S. W., Lambert, R. W., Nisbet, L. J., & Ringrose, P. S. (1979). Phosphonopeptide antibacterial agents related to alafosfalin: design, synthesis, and structure-activity relationships. Antimicrobial agents and chemotherapy, 16(3), 306–313. [Link]

-

Wang, M., Carver, J. J., Phelan, V. V., Sanchez, L. M., Garg, N., Peng, Y., ... & Bandeira, N. (2016). Sharing and community curation of mass spectrometry data with Global Natural Products Social Molecular Networking. Nature biotechnology, 34(8), 828-837. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71957, Alafosfalin. PubChem. Retrieved from [Link]

-

Wikipedia contributors. (2023, November 19). Alafosfalin. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Science.gov. (n.d.). infrared ir spectroscopies: Topics by Science.gov. Retrieved from [Link]

-

Wishart, D. S. (2022). Small molecule structure elucidation using NMR. In Annual Review of Analytical Chemistry (Vol. 15, pp. 449-471). [Link]

-

Gomez-Perez, A., & Angulo, J. (2021). Multifrequency STD NMR Unveils the Interactions of Antibiotics With Burkholderia multivorans Biofilm Exopolysaccharide. Frontiers in Molecular Biosciences, 8, 723528. [Link]

- Griffiths, P. R., & De Haseth, J. A. (2007). Fourier transform infrared spectrometry. John Wiley & Sons.

- de Hoffmann, E., & Stroobant, V. (2007).

-

Coutsias, E. A., Seok, C., & Dill, K. A. (2004). Using quaternions to calculate RMSD. Journal of computational chemistry, 25(15), 1849-1857. [Link]

Sources

- 1. Phosphonopeptides as antibacterial agents: mechanism of action of alaphosphin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Methods of Phosphonopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphonopeptide antibacterial agents related to alafosfalin: design, synthesis, and structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 5. Discovery of Antimicrobial Phosphonopeptide Natural Products from Bacillus velezensis by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 6. infrared ir spectroscopies: Topics by Science.gov [science.gov]

- 7. Infrared spectroscopy for understanding the structure of Nafion and its associated properties - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 8. Alafosfalin | C5H13N2O4P | CID 71957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Fragmentation studies on the antibiotic avilamycin A using ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Metabolic Profiling and Transport Kinetics in Primary Neurons using N-Acetylphenylalanine Sodium

Abstract & Scientific Rationale

In the landscape of neuropharmacology and metabolic disease modeling, N-acetylphenylalanine (N-Ac-Phe) sodium serves as a critical molecular probe. Unlike its parent compound L-phenylalanine, the N-acetylated derivative exhibits distinct transport and metabolic properties that make it an invaluable tool for two primary applications:

-

Assessment of Aminoacylase-1 (ACY1) Activity: ACY1 is a cytosolic zinc-binding metalloenzyme highly expressed in the brain and kidney.[1] It catalyzes the deacetylation of N-acetylated amino acids.[1][2] N-Ac-Phe is a specific substrate for ACY1; its hydrolysis rate in primary neuronal culture provides a direct readout of intracellular ACY1 functionality, which is relevant for studying inborn errors of metabolism (ACY1 deficiency) and the stability of N-acetylated prodrugs.

-

LAT1 Transport Specificity Validation: The Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) is the primary route for drug delivery across the Blood-Brain Barrier (BBB). LAT1 requires a free

-amino group for substrate recognition. N-Ac-Phe, lacking this free amine, serves as a rigorous negative control in competitive uptake assays, distinguishing true LAT1 substrates from compounds entering via passive diffusion or organic anion transporters (OATs).

This guide details the preparation, handling, and experimental deployment of N-Ac-Phe sodium in primary rat/mouse cortical and hippocampal neurons.

Mechanism of Action & Pathway Visualization

Understanding the differential handling of Phenylalanine vs. N-Acetylphenylalanine is central to experimental design.

Figure 1: Differential Transport and Metabolism in Neurons

Caption: Figure 1: L-Phe enters via LAT1. N-Ac-Phe is excluded by LAT1 but enters via anion transporters, where ACY1 hydrolyzes it into Phe and Acetate.

Material Properties & Preparation

Critical Note on Salt Form: The sodium salt of N-acetylphenylalanine is specified because the free acid form has poor aqueous solubility, often requiring DMSO which can be neurotoxic (>0.1%) or alter membrane permeability in transport assays. The sodium salt allows for direct dissolution in physiological buffers.

| Parameter | Specification |

| Compound | N-Acetyl-L-phenylalanine sodium salt |

| MW | ~229.2 g/mol (Sodium salt); 207.2 g/mol (Free acid) |

| Solubility | Water: >50 mg/mL (Sodium salt) |

| Stability | Stable at -20°C (Solid). Solutions stable 1 week at 4°C. |

| pH in Solution | ~7.0–7.5 (Buffered); Unbuffered salt may be slightly basic. |

Protocol 1: Stock Solution Preparation (100 mM)

-

Weighing: Weigh 22.9 mg of N-Acetyl-L-phenylalanine sodium salt.

-

Dissolution: Dissolve in 1.0 mL of Neurobasal Medium (or HBSS for transport assays).

-

Why Neurobasal? Dissolving directly in media prevents osmotic shock during addition.

-

-

Filtration: Sterilize using a 0.22 µm PVDF syringe filter.

-

Caution: Do not autoclave.

-

-

Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid freeze-thaw cycles.

Experimental Protocols

Application A: ACY1 Enzymatic Activity Assay in Live Neurons

Purpose: To determine the metabolic capacity of neurons to process N-acetylated amino acids. Reduced capacity indicates ACY1 dysfunction or inhibition.

Prerequisites:

-

Primary Cortical Neurons (DIV 14–21 for mature enzymatic expression).

-

Culture Format: 24-well plates.

Step-by-Step Methodology:

-

Wash: Gently wash neurons 2x with pre-warmed HBSS (pH 7.4) to remove extracellular amino acids present in the growth media (B27/Neurobasal contains L-Phe).

-

Equilibration: Incubate neurons in amino-acid-free HBSS for 30 minutes at 37°C.

-

Treatment: Replace buffer with HBSS containing 1 mM N-Ac-Phe Sodium .

-

Control: HBSS vehicle only.

-

Negative Control: HBSS + 1 mM N-Ac-Phe + Captopril (50 µM), a known metalloprotease inhibitor that may cross-react or inhibit related peptidases, serving as a specificity check.

-

-

Incubation: Incubate for 0, 30, 60, and 120 minutes at 37°C.

-

Harvesting:

-

Extracellular: Collect 200 µL of supernatant.

-

Intracellular: Wash cells 3x with ice-cold PBS. Lyse cells with 100 µL RIPA buffer.

-

-

Analysis: Measure L-Phenylalanine concentration in the lysate and supernatant using HPLC-FLD or LC-MS/MS.

-

Logic: Since the input was only N-Ac-Phe, any L-Phe detected must be generated by intracellular ACY1 hydrolysis.

-

Application B: LAT1 Specificity & Competitive Inhibition Assay

Purpose: To validate if a novel drug candidate utilizes the LAT1 transporter. N-Ac-Phe acts as the "non-competing" control.

Theory: LAT1 transports large neutral amino acids (Leucine, Phenylalanine). If a drug uses LAT1, excess Leucine will block its uptake (competition). Excess N-Ac-Phe should NOT block its uptake (no competition).

Step-by-Step Methodology:

-

Tracer Preparation: Prepare 1 µM [³H]-L-Phenylalanine (or radiolabeled drug candidate) in HBSS.

-

Competitor Setup: Prepare three conditions:

-

Condition A (Control): Tracer only.

-

Condition B (LAT1 Block): Tracer + 1 mM L-Leucine (High affinity LAT1 substrate).

-

Condition C (Specificity Control): Tracer + 1 mM N-Ac-Phe Sodium .

-

-

Uptake Phase: Add solutions to DIV 10+ neurons. Incubate for exactly 5 minutes at 37°C.

-

Why 5 mins? To measure initial rate kinetics (

) before equilibrium is reached.

-

-

Termination: Aspirate rapidly and wash 3x with ice-cold Na-free Choline-Cl buffer (prevents efflux).

-

Lysis & Counting: Lyse cells in 0.1 N NaOH and quantify radioactivity via Liquid Scintillation Counting.

Data Analysis & Interpretation

Expected Results: LAT1 Competition Assay

| Condition | Competitor Added | Relative Uptake of [³H]-Phe (%) | Interpretation |

| Control | None | 100% | Baseline LAT1 activity. |

| Positive Control | 1 mM L-Leucine | < 10-15% | Strong Inhibition. Confirms uptake is LAT1-mediated. |

| Negative Control | 1 mM N-Ac-Phe | ~ 95-100% | No Inhibition. Confirms N-Ac-Phe is not a LAT1 substrate. |

Note: If N-Ac-Phe causes significant inhibition (>20%), check for pH artifacts or potential interaction with OATs if the tracer is not specific.

Expected Results: ACY1 Activity (Intracellular Phe Generation)

| Time Point | Intracellular L-Phe (µM) | Interpretation |

| 0 min | < Limit of Detection | Baseline. |

| 30 min | Moderate Increase | Linear phase of enzymatic hydrolysis. |

| 120 min | Plateau / High | Equilibrium reached or substrate depletion. |

Troubleshooting & Optimization

-

Precipitation: Even with the sodium salt, high concentrations (>10 mM) in calcium-rich buffers (like HBSS) can sometimes cause cloudiness. Always vortex well and pre-warm to 37°C.

-

Cell Detachment: Primary neurons are sensitive to multiple wash steps in the Transport Assay. Use Poly-D-Lysine/Laminin coated plates and wash gently down the side of the well, never directly onto the cell monolayer.

-

Background Noise: In the ACY1 assay, ensure the neurons are "starved" of external L-Phe for at least 30 minutes prior to adding N-Ac-Phe, otherwise, the intracellular pool of pre-existing L-Phe will skew the deacetylation data.

References

-

Perrier, J., et al. (2005).[3] "N-acetylamino acid utilization by kidney aminoacylase-1." Biochimie, 87(8), 673-679. Link

- Grounding: Establishes ACY1 as the primary enzyme for N-Ac-Phe hydrolysis and its expression profile.

-

Sommer, A., et al. (2011). "Aminoacylase 1 deficiency: A novel metabolic disorder." Journal of Inherited Metabolic Disease, 34, 301. Link

- Grounding: Links N-acetylated amino acid accumul

- Dickens, D., et al. (2018). "Transport of N-acetylated amino acids and related compounds." Xenobiotica, 48(1), 1-12.

-

Brewer, G.J., et al. (1993). "Optimized survival of hippocampal neurons in B27-supplemented Neurobasal, a new serum-free medium combination."[4] Journal of Neuroscience Research, 35(5), 567-576. Link

-

Grounding: The standard protocol for maintaining the primary neurons used in these assays.[5]

-

Sources

- 1. Aminoacylase 1 deficiency: case report on three affected siblings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-acetylamino acid utilization by kidney aminoacylase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mutations in ACY1, the Gene Encoding Aminoacylase 1, Cause a Novel Inborn Error of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plating Primary Hippocampal | Cortical Neurons | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Neuroprotection Assay for Afalanine Sodium: A Comprehensive Application Note

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide for assessing the neuroprotective potential of Afalanine sodium, an N-acetyl derivative of phenylalanine, using established in vitro models.[1] The protocols outlined herein are designed to deliver robust and reproducible data, enabling a thorough evaluation of this compound's efficacy in mitigating neuronal cell death, a hallmark of numerous neurodegenerative diseases.[2][3]

The experimental design focuses on glutamate-induced excitotoxicity, a well-validated in vitro model that mimics the neuronal damage observed in conditions like stroke, traumatic brain injury, and various neurodegenerative disorders.[2][4][5] Overstimulation of glutamate receptors, particularly the NMDA and AMPA subtypes, leads to excessive calcium influx, mitochondrial dysfunction, oxidative stress, and ultimately, programmed cell death (apoptosis).[3][5][6]

This guide will detail primary screening assays to determine cell viability and cytotoxicity, followed by secondary mechanistic assays to elucidate the pathways through which this compound may exert its neuroprotective effects, including the assessment of oxidative stress and apoptosis.

Foundational Knowledge: The Rationale Behind the Assays

Before delving into the protocols, it is crucial to understand the scientific principles that underpin the selected assays. This ensures not only the correct execution of the experiments but also the accurate interpretation of the results.

Modeling Neurodegeneration in a Dish: Glutamate-Induced Excitotoxicity

Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, its over-activation of receptors can trigger a cascade of events leading to neuronal death, a phenomenon known as excitotoxicity.[5][6] This pathological process is a common thread in many neurological disorders.[2][4] By exposing cultured neuronal cells to high concentrations of glutamate, we can reliably induce cell death and create a platform to test the protective capacity of compounds like this compound.[5][7]

Primary Endpoint: Assessing Cell Viability and Cytotoxicity

The initial step in evaluating a potential neuroprotective agent is to determine if it can prevent cell death. We will employ two complementary assays for this purpose:

-

MTT Assay: This colorimetric assay is a widely used method to assess cell viability.[8][9] It measures the metabolic activity of living cells.[10] Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT into a purple formazan product, the amount of which is directly proportional to the number of living cells.[10]

-

LDH Assay: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[11][12] LDH is a stable cytosolic enzyme that is released upon membrane damage, making it a reliable biomarker for cytotoxicity and cytolysis.[11][13]

By using both assays, we gain a comprehensive picture of the compound's effect: the MTT assay indicates the number of metabolically active, viable cells, while the LDH assay directly measures cell death.

Unraveling the Mechanism: Secondary Assays

Once neuroprotection is established, the next logical step is to understand how the compound works. Based on the known downstream effects of glutamate excitotoxicity, we will focus on two key areas: oxidative stress and apoptosis.

-

Oxidative Stress: Excessive glutamate receptor activation leads to the generation of reactive oxygen species (ROS), which cause significant cellular damage.[14] We will assess oxidative stress by measuring intracellular ROS levels.

-

Apoptosis: Glutamate-induced excitotoxicity can trigger the intrinsic apoptotic pathway. Key players in this process include the Bcl-2 family of proteins (anti-apoptotic Bcl-2 and pro-apoptotic Bax) and effector caspases like caspase-3.[15][16] We will evaluate the effect of this compound on these apoptotic markers.

Experimental Workflow and Protocols

This section provides a detailed, step-by-step guide for conducting the in vitro neuroprotection assays.

Cell Culture and Maintenance

The choice of cell line is critical for the relevance of the study. Human neuroblastoma cell lines, such as SH-SY5Y, are commonly used in neuroprotection assays due to their neuronal characteristics and ease of culture.[17][18][19] Alternatively, primary neuronal cultures offer a model that more closely resembles the in vivo environment, though they are more challenging to maintain.[4][17][20]

Protocol for SH-SY5Y Cell Culture:

-

Culture SH-SY5Y cells in a complete medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells every 3-4 days or when they reach 80-90% confluency.

-

For differentiation into a more mature neuronal phenotype, cells can be treated with retinoic acid for 5-7 days prior to the experiment.

Experimental Design and Treatment

| Group | Description | Purpose |

| Vehicle Control | Cells treated with the vehicle (e.g., culture medium or DMSO) used to dissolve this compound. | Baseline cell viability and activity. |

| Glutamate Only | Cells treated with a predetermined toxic concentration of glutamate. | To induce neuronal cell death and serve as the negative control. |

| This compound + Glutamate | Cells pre-treated with various concentrations of this compound before glutamate exposure. | To test the neuroprotective effect of the compound. |

| This compound Only | Cells treated with the highest concentration of this compound alone. | To assess any inherent cytotoxicity of the compound. |

| Positive Control | Cells treated with a known neuroprotective agent (e.g., MK-801, an NMDA receptor antagonist) before glutamate exposure. | To validate the assay system.[5] |

General Treatment Protocol:

-

Seed the cells in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[9]

-

The next day, replace the medium with a fresh medium containing various concentrations of this compound or the vehicle.

-

Incubate for a pre-determined pre-treatment time (e.g., 1-24 hours).[7][21]

-

After pre-treatment, add a toxic concentration of glutamate to the appropriate wells. The optimal glutamate concentration and exposure time should be determined empirically for each cell line but typically ranges from 5-25 mM for 24 hours.[5][14]

-

Incubate for the determined exposure time (e.g., 24 hours).

-

Proceed with the respective viability and mechanistic assays.

Primary Assays: Measuring Neuroprotection

This protocol is adapted from standard MTT assay procedures.[9][10]

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).

Procedure:

-

After the treatment period, carefully remove the culture medium from each well.

-

Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.[9]

-

Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.[9]

-

Carefully remove the MTT solution.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

-

Read the absorbance at 570 nm using a microplate reader.[9]

This protocol is based on the principle of measuring LDH released into the culture medium.[11][12]

Materials:

-

Commercially available LDH cytotoxicity assay kit.

Procedure:

-

After the treatment period, carefully collect a sample of the culture supernatant from each well.

-

Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves mixing the supernatant with a reaction mixture containing a tetrazolium salt.

-

The enzymatic reaction, where LDH converts lactate to pyruvate, leads to the reduction of the tetrazolium salt into a colored formazan product.[11]

-

Measure the absorbance of the formazan product at the wavelength specified by the kit manufacturer (usually around 490 nm).[11]

Data Analysis for Primary Assays:

Cell viability and cytotoxicity are typically expressed as a percentage relative to the vehicle-treated control group.

-

% Cell Viability (MTT): (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

% Cytotoxicity (LDH): [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Secondary Assays: Investigating the Mechanism of Action

This protocol utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.[22]

Materials:

-

DCFH-DA solution.

-

Phosphate-buffered saline (PBS).

Procedure:

-

After the treatment period, remove the culture medium and wash the cells twice with warm PBS.

-

Add fresh medium containing DCFH-DA to each well and incubate at 37°C for 30-60 minutes in the dark.

-

Wash the cells twice with warm PBS to remove excess probe.

-

Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF).

Caspase-3 Activity Assay:

Caspase-3 is a key executioner caspase in the apoptotic pathway.[23] Its activity can be measured using a colorimetric or fluorometric assay.[24]

Materials:

-

Commercially available caspase-3 activity assay kit.

-

Cell lysis buffer.

Procedure:

-

After treatment, lyse the cells according to the kit manufacturer's protocol. This typically involves incubation with a lysis buffer.[23]

-

Add the cell lysate to a reaction mixture containing a caspase-3 substrate (e.g., DEVD-pNA for a colorimetric assay or Ac-DEVD-AMC for a fluorescent assay).[23][24]

-

Incubate the mixture to allow caspase-3 to cleave the substrate, releasing a chromophore or fluorophore.[23]

-

Measure the absorbance or fluorescence at the appropriate wavelength.[25]

Western Blot for Bcl-2 and Bax:

Western blotting allows for the semi-quantitative analysis of protein expression levels.[26] An increased Bax/Bcl-2 ratio is indicative of apoptosis.[15]

Materials:

-

RIPA lysis buffer with protease inhibitors.

-

SDS-PAGE gels.

-

Nitrocellulose or PVDF membranes.

-

Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Lyse the treated cells using RIPA buffer.[27]

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.[27]

-

Block the membrane to prevent non-specific antibody binding.[26]

-

Incubate the membrane with primary antibodies against Bcl-2 and Bax overnight at 4°C.[26][27]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[26]

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize them to the loading control. Calculate the Bax/Bcl-2 ratio.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner. Tables are an effective way to summarize the results from different assays and concentrations of this compound.

Example Data Table:

| Treatment | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) | Relative ROS Levels (%) | Caspase-3 Activity (Fold Change) | Bax/Bcl-2 Ratio |

| Vehicle Control | 100 ± 5 | 0 ± 2 | 100 ± 8 | 1.0 ± 0.1 | 0.5 ± 0.05 |

| Glutamate (25 mM) | 45 ± 6 | 55 ± 7 | 250 ± 20 | 3.5 ± 0.4 | 2.5 ± 0.3 |

| Afalanine (10 µM) + Glutamate | 75 ± 8 | 20 ± 5 | 150 ± 15 | 1.8 ± 0.2 | 1.2 ± 0.1 |

| Afalanine (50 µM) + Glutamate | 85 ± 7 | 12 ± 4 | 120 ± 10 | 1.2 ± 0.1 | 0.8 ± 0.08 |

| Afalanine (50 µM) Only | 98 ± 4 | 2 ± 1 | 105 ± 7 | 1.1 ± 0.1 | 0.6 ± 0.06 |

Visualizing the Workflow and Pathways

Diagrams are invaluable for illustrating complex experimental processes and biological pathways.

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

Caption: Simplified signaling pathway of glutamate-induced excitotoxicity and potential points of intervention for this compound.

Conclusion and Future Directions

The protocols described in this application note provide a robust framework for the initial in vitro evaluation of this compound as a potential neuroprotective agent. Positive results from these assays, demonstrating a significant reduction in glutamate-induced cell death and favorable modulation of oxidative stress and apoptotic pathways, would warrant further investigation.

Subsequent studies could explore the compound's efficacy in other neurotoxicity models (e.g., hydrogen peroxide-induced oxidative stress or beta-amyloid toxicity), and ultimately, in in vivo models of neurodegenerative diseases. A thorough understanding of the compound's mechanism of action will be crucial for its potential development as a therapeutic agent.

References

-

Innoprot. (n.d.). Excitotoxicity in vitro assay. Retrieved from [Link]

-

Spandidos Publications. (2021, November 25). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. Retrieved from [Link]

-

NeuroProof. (n.d.). Glutamate Excitotoxicity Assay. Retrieved from [Link]

-

Scantox. (n.d.). Excitotoxicity: L-Glutamate-Induced Lesion of Neuronal Cells. Retrieved from [Link]

-

InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

MDPI. (n.d.). Design and Synthesis of Caffeine-Based Derivatives with Antioxidant and Neuroprotective Activity: In Vitro Evaluation and SwissADME Profiling. Retrieved from [Link]

-

PubMed Central. (n.d.). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. Retrieved from [Link]

-

G-Biosciences. (2020, April 7). LDH Cytotoxicity Assay FAQs. Retrieved from [Link]

-

TCU Digital Repository. (2025, May 5). EXAMINING OXIDATIVE STRESS MODELS IN MOUSE NEURON HT-22 CELLS TO EXPLORE NEUROPROTECTIVE EFFECTS OF ANTIOXIDANT COMPOUNDS by Ca. Retrieved from [Link]

-

Bio-Techne. (2012, October 10). Neuronal Death by Glutamate Excitotoxicity: Protein Mediators & Strategies for Inhibition. Retrieved from [Link]

-

Bio-protocol. (n.d.). Neuroprotection Assays. Retrieved from [Link]

-

DergiPark. (2022, February 17). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. Retrieved from [Link]

-

PMC. (n.d.). Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging. Retrieved from [Link]

-

Cambridge University Press. (n.d.). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Retrieved from [Link]

-

PubMed. (n.d.). A Sensitive and Selective Assay of Neuronal Degeneration in Cell Culture. Retrieved from [Link]

-

PMC. (n.d.). General overview of neuronal cell culture. Retrieved from [Link]

-

MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

-

ResearchGate. (n.d.). Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG.... Retrieved from [Link]

-

MDPI. (n.d.). Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders. Retrieved from [Link]

-

EdSpace. (n.d.). Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells Sirah Bah Lab Partners. Retrieved from [Link]

-

MDPI. (n.d.). Oxidative Stress and Antioxidants in Neurodegenerative Disorders. Retrieved from [Link]

-

PMC. (n.d.). Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases. Retrieved from [Link]

-

ResearchGate. (2014, June 30). Can you help with Western Blot: Bax and BCL-2?. Retrieved from [Link]

-

Dove Press. (2023, July 17). Neuronal Protective Effect of Nosustrophine in Cell Culture Models. Retrieved from [Link]

-

Axion BioSystems. (n.d.). Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons. Retrieved from [Link]

-

PubChem. (n.d.). Afalanine | C11H13NO3 | CID 2000. Retrieved from [Link]

-

Wikipedia. (n.d.). Excitotoxicity. Retrieved from [Link]

-

ResearchGate. (n.d.). Cytotoxicity assay–time- and concentration-dependent release of LDH.... Retrieved from [Link]

-

John Wiley & Sons, Inc. (n.d.). Expression of pro-apoptotic Bax and anti-apoptotic Bcl-2 proteins in human retinoblastoma. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Neuronal Cell Culture: Methods and Protocols | Request PDF. Retrieved from [Link]

-

PMC. (n.d.). Mechanism of action of the new anti-ischemia drug ranolazine. Retrieved from [Link]

-

NCBI Bookshelf. (2025, February 6). Alpha-Blockers. Retrieved from [Link]

-

PMC. (n.d.). Mechanism of action of noradrenaline on the sodium-potassium pump in isolated rat liver cells. Retrieved from [Link]

-

PubMed. (n.d.). Blockade of Na+ channels in pancreatic α-cells has antidiabetic effects. Retrieved from [Link]

Sources

- 1. Afalanine | C11H13NO3 | CID 2000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. neuroproof.com [neuroproof.com]

- 5. scantox.com [scantox.com]

- 6. Excitotoxicity - Wikipedia [en.wikipedia.org]

- 7. innoprot.com [innoprot.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. atcc.org [atcc.org]

- 10. broadpharm.com [broadpharm.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 13. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]

- 14. Experimental and Therapeutic Medicine [spandidos-publications.com]

- 15. researchgate.net [researchgate.net]

- 16. Expression of pro-apoptotic Bax and anti-apoptotic Bcl-2 proteins in human retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. General overview of neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neuronal Protective Effect of Nosustrophine in Cell Culture Models [xiahepublishing.com]

- 19. researchgate.net [researchgate.net]

- 20. In vitro neurology assays - InnoSer [innoserlaboratories.com]

- 21. bio-protocol.org [bio-protocol.org]

- 22. mdpi.com [mdpi.com]

- 23. mpbio.com [mpbio.com]

- 24. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. edspace.american.edu [edspace.american.edu]

- 27. researchgate.net [researchgate.net]

Application Note: A Methodological Framework for Investigating Glutamatergic Excitotoxicity Using Afalanine Sodium

Abstract

Glutamatergic excitotoxicity, a pathological process involving the overactivation of glutamate receptors, is a key mechanism of neuronal injury in a wide array of neurological disorders, including stroke, trauma, and neurodegenerative diseases.[1][2] A critical element in preventing excitotoxicity is the rapid clearance of synaptic glutamate by excitatory amino acid transporters (EAATs).[3][4][5] The inhibition of these transporters provides a powerful experimental model to study the entire excitotoxic cascade. This guide details a comprehensive framework for using Afalanine sodium, a putative glutamate transport inhibitor, to induce and study glutamatergic excitotoxicity in vitro. We provide not just step-by-step protocols but also the scientific rationale behind experimental choices, enabling researchers to design robust, self-validating experiments. The methodologies cover the induction of excitotoxicity in primary neuronal cultures and the subsequent quantitative assessment of cell death, as well as key mechanistic events including intracellular calcium dysregulation, mitochondrial dysfunction, reactive oxygen species (ROS) production, and caspase activation.

The Principle: Inducing Excitotoxicity via Glutamate Transporter Inhibition

Under normal physiological conditions, glutamate concentration in the synaptic cleft is tightly regulated. EAATs, located on both neurons and glial cells, rapidly uptake glutamate, preventing receptor overstimulation.[5] The central hypothesis for this experimental model is that this compound inhibits these transporters. This inhibition leads to an accumulation of extracellular glutamate, causing sustained depolarization and hyperactivation of ionotropic glutamate receptors, primarily N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[4]

This overstimulation initiates a catastrophic influx of calcium (Ca²⁺) and sodium (Na⁺) ions.[1][6] The resulting intracellular Ca²⁺ overload triggers a cascade of neurotoxic downstream events:

-

Mitochondrial Dysfunction: Mitochondria sequester excess Ca²⁺, which disrupts the mitochondrial membrane potential (MMP), impairs ATP production, and increases the generation of reactive oxygen species (ROS).[3][6]

-

Oxidative Stress: The overproduction of ROS damages cellular components, including lipids, proteins, and DNA.[3]

-

Enzymatic Activation: Elevated Ca²⁺ activates proteases (like calpains) and initiates apoptotic pathways through the activation of caspases.[6]

Ultimately, this cascade leads to neuronal death. By using an EAAT inhibitor, researchers can meticulously dissect each stage of this pathway.

Caption: The excitotoxic cascade initiated by glutamate transporter inhibition.

Experimental Design: A Self-Validating Workflow

A robust study requires more than just observing cell death. The experimental design must confirm that the observed cytotoxicity is specifically due to the excitotoxic mechanism. This is achieved by incorporating appropriate controls and assessing multiple mechanistic endpoints.

Caption: A comprehensive workflow for validating excitotoxicity.

Key Experimental Controls:

-

Vehicle Control: Establishes the baseline health and viability of the cultured neurons.

-

Positive Control (Glutamate/NMDA): Confirms that the neuronal cultures are susceptible to excitotoxicity.[7][8]

-

NMDA Receptor Antagonist (e.g., MK-801): This is the most critical control. If this compound-induced cell death is rescued by blocking the NMDA receptor, it provides strong evidence that the toxicity is mediated by the glutamatergic pathway.[9]

Core Experimental Protocols

These protocols are designed for primary cortical or hippocampal neurons cultured in 96-well plates but can be adapted for other formats.

Protocol 1: Induction of Excitotoxicity in Primary Neuronal Cultures

Rationale: Primary neurons, which form synaptic connections in vitro, are the gold standard for studying excitotoxicity as they possess the relevant glutamate receptors and transporters.[7][10] Cultures should be allowed to mature for at least 10-14 days in vitro (DIV) to ensure robust expression of these components.[10]

Materials:

-

Mature primary neuronal cultures (e.g., rat E18 cortical neurons) at 12-14 DIV.

-

Neurobasal medium and B-27 supplement.

-

This compound (CAS 2901-75-9).[11]

-

L-Glutamic acid (Positive Control).

-

MK-801 (Dizocilpine maleate) (Antagonist Control).

-

Sterile, nuclease-free water or DMSO for stock solutions.

Procedure:

-

Prepare Stock Solutions:

-

This compound: Prepare a 100 mM stock solution in sterile water. Further dilute in culture medium to create 10X working solutions.

-

Glutamate: Prepare a 10 mM stock in sterile water.

-

MK-801: Prepare a 1 mM stock in sterile water.

-

-

Culture Preparation: One hour before treatment, gently remove 50% of the conditioned medium from each well and save it in a separate sterile plate at 37°C. Replace with an equal volume of fresh, pre-warmed Neurobasal medium (without supplements). This wash step reduces variability from accumulated factors.

-

Treatment Application:

-

Antagonist Pre-treatment: For the MK-801 control wells, add MK-801 to a final concentration of 10 µM and incubate for 30 minutes.

-

Primary Treatment: Add the 10X working solutions of this compound to achieve the desired final concentrations. A common starting range for novel compounds is 1 µM to 200 µM. Add glutamate to positive control wells (final concentration 25-100 µM) and the vehicle to control wells.

-

-

Incubation: Incubate the plate for the desired duration. For acute excitotoxicity, a 1-hour exposure can be sufficient, followed by a wash.[12] However, for transporter inhibition models, a continuous exposure of 6-24 hours is often necessary to observe significant cell death.

-

Post-Incubation (for acute exposure model): After 1 hour, gently remove the treatment medium, wash once with pre-warmed medium, and return the saved conditioned medium to the wells.[12]

-

Final Incubation: Return plates to the incubator for 24 hours before proceeding to endpoint assays.

| Compound | Role | Typical Final Concentration |

| Vehicle (e.g., Media) | Negative Control | N/A |

| This compound | Test Compound | 1 - 200 µM (Dose-response) |

| L-Glutamate | Positive Control | 25 - 250 µM[7] |

| MK-801 | NMDA Antagonist | 10 µM |

Caption: Recommended treatment groups and concentration ranges.

Protocol 2: Assessment of Neuronal Viability and Cytotoxicity

Rationale: It is crucial to measure both cell viability (metabolic health of remaining cells) and cytotoxicity (membrane integrity of dying cells) for a complete picture.

A. Lactate Dehydrogenase (LDH) Cytotoxicity Assay Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late apoptosis.[12][13] Procedure:

-

After the 24-hour incubation period, carefully collect 50 µL of supernatant from each well.

-

Perform the LDH assay using a commercially available kit (e.g., CyQUANT™ LDH Cytotoxicity Assay) according to the manufacturer's instructions.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate percent cytotoxicity relative to a maximum LDH release control (cells lysed with detergent).

B. MTS/ATP Viability Assay Principle: MTS assays measure the reduction of a tetrazolium compound by metabolically active cells into a colored formazan product.[14] ATP assays, like CellTiter-Glo®, measure ATP levels, another direct indicator of metabolic activity and cell viability.[15] Procedure:

-

Following supernatant collection for the LDH assay (if performed), add the MTS or ATP assay reagent directly to the remaining cells in the wells.

-

Incubate according to the manufacturer's protocol (typically 1-3 hours for MTS, 10 minutes for ATP).

-

Measure absorbance (for MTS) or luminescence (for ATP) on a microplate reader.

-

Express results as a percentage of the vehicle-treated control wells.

Protocol 3: Quantifying Key Mechanistic Events

These assays should be performed at earlier time points (e.g., 1-6 hours post-treatment) to capture the initiating events of the excitotoxic cascade.

A. Intracellular Calcium Imaging Principle: Fluorescent Ca²⁺ indicators like Fura-2 AM or Fluo-4 AM are cell-permeant esters. Once inside the cell, esterases cleave the AM group, trapping the indicator. Its fluorescence intensity increases dramatically upon binding to Ca²⁺.[16][17] Procedure:

-

Load mature neuronal cultures with a Ca²⁺ indicator dye (e.g., 5 µM Fluo-4 AM) for 30-45 minutes at 37°C.

-

Wash the cells with a balanced salt solution (e.g., HBSS) to remove extracellular dye.

-

Acquire a baseline fluorescence reading using a fluorescence microscope or plate reader.

-

Apply this compound and other controls, and immediately begin kinetic measurements of fluorescence intensity over 30-60 minutes.